2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
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Overview
Description
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with a 3,4-dimethylphenyl group and an N-phenylacetamide moiety. Pyridazinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves a multi-step process. One common method starts with the preparation of the pyridazinone core, which can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids. The 3,4-dimethylphenyl group is introduced via electrophilic aromatic substitution reactions, while the N-phenylacetamide moiety is attached through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the pyridazinone ring to a dihydropyridazinone or tetrahydropyridazinone.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the pyridazinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce partially or fully hydrogenated pyridazinone rings. Substitution reactions can introduce various functional groups onto the aromatic rings or the pyridazinone core.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as inflammation, cancer, and neurological disorders.
Industry: The compound’s unique structure makes it useful in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. In the case of receptor interactions, it can modulate signal transduction pathways, leading to changes in cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
- 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethylacetamide
- 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-propylacetamide
Uniqueness
Compared to similar compounds, 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide stands out due to its specific substitution pattern and the presence of the N-phenylacetamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications. The compound’s ability to interact with a wide range of molecular targets makes it a versatile candidate for further research and development.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-8-9-16(12-15(14)2)18-10-11-20(25)23(22-18)13-19(24)21-17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGFPQOIMVJMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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